molecular formula C10H17N5O2 B13434159 (Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide

(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide

Cat. No.: B13434159
M. Wt: 239.27 g/mol
InChI Key: NQJSFAGYBUBGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is (Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide, a chemical compound for research and development purposes. It is provided with a minimum purity of 95% and is readily available from multiple suppliers for the scientific community . Chemical Identifiers: • CAS Number: 2098160-00-8 • Molecular Formula: C10H17N5O2 • Molecular Weight: 239.27 g/mol • InChIKey: NQJSFAGYBUBGST-UHFFFAOYSA-N Note on Research Applications: The specific research applications, biological targets, and mechanism of action for this compound are not detailed in the available public sources. Researchers are encouraged to consult the primary scientific literature for potential investigative uses. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

N'-hydroxy-2-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide

InChI

InChI=1S/C10H17N5O2/c1-7-3-15-9(2-8(6-16)12-15)4-14(7)5-10(11)13-17/h2,7,16-17H,3-6H2,1H3,(H2,11,13)

InChI Key

NQJSFAGYBUBGST-UHFFFAOYSA-N

Isomeric SMILES

CC1CN2C(=CC(=N2)CO)CN1C/C(=N/O)/N

Canonical SMILES

CC1CN2C(=CC(=N2)CO)CN1CC(=NO)N

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazolo[1,5-a]pyrazine Core

2.1 Starting Materials and Initial Cyclization

The synthesis often begins with 5-amino-3-methylpyrazole or related pyrazole derivatives, which undergo condensation with suitable dicarbonyl compounds or malonate esters under basic conditions to form the bicyclic pyrazolo[1,5-a]pyrazine scaffold.

  • Example: Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate yields a dihydroxy-heterocycle intermediate with high efficiency (up to 89% yield).

2.2 Functionalization of the Core

Subsequent chlorination of the bicyclic intermediate using phosphorus oxychloride introduces reactive chloro substituents at specific positions (e.g., 5,7-dichloro derivatives), facilitating further nucleophilic substitution reactions.

  • Chlorination yield example: 61% for 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Formation of the N'-Hydroxyacetimidamide Moiety

The key functional group, the N'-hydroxyacetimidamide, is introduced typically by reaction of the corresponding amine or aldehyde intermediates with hydroxylamine derivatives under controlled conditions to ensure selective formation of the (Z)-isomer.

  • This step may involve the conversion of an amide or imidamide precursor to the N'-hydroxy derivative using hydroxylamine hydrochloride or similar reagents under mild acidic or neutral conditions.

Control of Stereochemistry and Purification

The (Z)-configuration of the N'-hydroxyacetimidamide is critical for biological activity and is controlled by reaction conditions such as temperature, solvent, and reagent stoichiometry.

  • Crystallization and chromatographic techniques are employed to isolate and purify the desired isomer with high stereochemical purity.

Summary Table of Key Preparation Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Cyclization to bicyclic core Condensation 5-amino-3-methylpyrazole + diethyl malonate, NaOEt 89 Formation of dihydroxy-heterocycle
Chlorination Electrophilic substitution Phosphorus oxychloride 61 5,7-dichloro intermediate
Ester reduction Reduction Sodium borohydride 99 Alcohol intermediate
Alcohol oxidation Oxidation Dess–Martin periodinane 46 Aldehyde intermediate
Reductive amination Reductive amination Amine + Na triacetoxyborohydride 63–84 Introduction of amine substituents
N'-hydroxyacetimidamide formation Amidation/hydroxylation Hydroxylamine derivatives Variable Formation of (Z)-isomer

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms .

Medicine

In medicine, (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:

Uniqueness

What sets (Z)-N’-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide apart is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a complex structure that includes a hydroxymethyl group and a pyrazolo[1,5-a]pyrazine core. This structural motif is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazines. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

Enzymatic Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes. For example, pyrazolo[1,5-a]pyrazines have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. The inhibition of these enzymes can lead to reduced inflammatory responses and tumor growth.

Case Studies

  • Antitumor Activity : A study conducted on derivatives of pyrazolo[1,5-a]pyrazine demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Enzyme Inhibition : Another investigation focused on the inhibition of COX-2 by pyrazolo[1,5-a]pyrazine derivatives. The findings showed that these compounds could effectively reduce prostaglandin synthesis, which is linked to inflammation and cancer .
  • Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective properties. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage .

Pharmacological Profile

Activity Description Reference
AnticancerInduces apoptosis in cancer cells
COX InhibitionReduces inflammation by inhibiting COX enzymes
NeuroprotectionProtects neuronal cells from oxidative stress

Q & A

Q. What are the key synthetic routes for preparing (Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide?

The compound can be synthesized via multi-step reactions involving:

  • Condensation reactions : Refluxing intermediates like pyrazolo-pyrazin derivatives with hydroxylamine or acetimidamide precursors in acetic anhydride/acetic acid mixtures under sodium acetate catalysis .
  • Functional group modifications : Introducing hydroxymethyl or hydroxy groups via nucleophilic substitution or oxidation, often requiring inert atmospheres and controlled temperatures .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization from solvents like DMF/water to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) and carbon backbone structure .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch ~3,400 cm⁻¹, nitrile ~2,200 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 403 for a related pyrazolo-pyrazin derivative) and fragmentation patterns .

Q. How can researchers validate the stereochemistry of the (Z)-isomer?

  • NOESY/ROESY NMR : Detects spatial proximity of substituents to confirm the Z-configuration.
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. What strategies optimize reaction yields for pyrazolo-pyrazin derivatives with hydroxymethyl substituents?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes condensation .
  • Catalyst screening : Sodium acetate or EDCI improves coupling efficiency in amidation/esterification steps .
  • Temperature control : Reflux (~80–120°C) balances reaction rate and byproduct minimization .

Q. How should researchers address contradictory spectral data (e.g., unexpected NH signals in NMR)?

  • Deuterium exchange : Confirm labile protons (e.g., NH or OH) by comparing spectra in D₂O vs. DMSO-d6 .
  • Variable-temperature NMR : Resolve dynamic effects like tautomerism or rotational barriers .
  • Cross-validation : Compare with synthetic intermediates or analogous compounds (e.g., ’s IR and MS data for pyrazolo-thiazolo derivatives) .

Q. What computational methods predict the bioactivity of this compound?

  • Docking studies : Model interactions with targets like enzymes or receptors using software (AutoDock, Schrödinger) .
  • QSAR models : Correlate substituent effects (e.g., hydroxymethyl position) with bioactivity data from analogs (e.g., pyrazolo-pyrimidines in ) .

Q. How can stability issues (e.g., hydrolysis of the hydroxymethyl group) be mitigated during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced degradation.
  • pH buffering : Use ammonium acetate buffers (pH 6.5) for aqueous solutions to stabilize labile groups .

Methodological Considerations

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this class?

  • Split-plot factorial designs : Test variables like substituent position, reaction time, and temperature systematically .
  • Control groups : Include analogs without hydroxymethyl/hydroxy groups to isolate their effects on bioactivity .

Q. How can researchers reconcile low yields in multi-step syntheses?

  • Intermediate trapping : Use quenching agents (e.g., NH4Cl) to stabilize reactive intermediates .
  • Flow chemistry : Improve efficiency for steps requiring precise temperature or mixing .

Q. What protocols ensure reproducibility in spectral assignments?

  • Internal standards : Add tetramethylsilane (TMS) for NMR or KBr pellets for IR calibration .
  • Collaborative validation : Cross-check data with independent labs or databases (e.g., PubChem entries in –20) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.